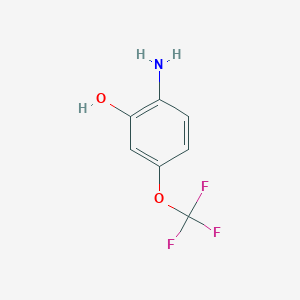

2-Amino-5-(trifluoromethoxy)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-(trifluoromethoxy)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO2/c8-7(9,10)13-4-1-2-5(11)6(12)3-4/h1-3,12H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYAPVSVTNAIPQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117338-14-4 | |

| Record name | 2-amino-5-(trifluoromethoxy)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry

Established Synthetic Routes to 2-Amino-5-(trifluoromethoxy)phenol

Detailed, publicly available, step-by-step synthetic procedures for this compound are not extensively documented in readily accessible literature. However, based on established organic chemistry principles and analogous transformations for similar compounds, several logical synthetic pathways can be postulated.

A common and logical approach to the synthesis of this compound involves a multi-step sequence starting from a more readily available precursor, such as 3-(trifluoromethoxy)aniline. This approach typically involves the introduction of a nitro group, which can then be reduced to the desired amino group, and the introduction of a hydroxyl group.

One potential pathway begins with the nitration of a trifluoromethoxy-substituted benzene (B151609) derivative. For instance, the nitration of trifluoromethoxybenzene would likely yield a mixture of ortho, meta, and para isomers. The separation of the desired isomer would be a critical step. Following the isolation of the appropriate nitro-substituted precursor, a subsequent reduction of the nitro group would yield an amino group.

A plausible route could involve the following general steps:

Nitration: Introduction of a nitro group onto a trifluoromethoxy-substituted aromatic ring.

Isolation: Separation of the desired isomer.

Hydroxylation/Functional Group Interconversion: Introduction of a hydroxyl group.

Reduction: Conversion of the nitro group to an amino group.

While the target molecule contains a trifluoromethoxy group, understanding trifluoromethylation techniques is crucial as they often share common principles with trifluoromethoxylation. The introduction of a trifluoromethoxy group onto a phenolic precursor can be a key strategic step.

Methods for the synthesis of aryl trifluoromethyl ethers often involve the reaction of a phenol (B47542) with a trifluoromethylating agent. However, direct trifluoromethoxylation of an aminophenol can be challenging due to the reactivity of the amino and hydroxyl groups. Therefore, these functional groups are often introduced or manipulated after the trifluoromethoxy group is in place.

Halogenated precursors can also play a pivotal role. For example, a bromo or chloro substituent can serve as a handle for introducing other functional groups through nucleophilic aromatic substitution or cross-coupling reactions. A hypothetical route could involve the synthesis of a halogenated trifluoromethoxybenzene derivative, followed by nitration, nucleophilic substitution to introduce the hydroxyl group, and finally, reduction of the nitro group.

The introduction of the amino group is a critical step in the synthesis of this compound. A widely used method for introducing an amino group onto an aromatic ring is the reduction of a nitro group. This transformation can be achieved using various reducing agents, such as tin(II) chloride, iron in acidic medium, or catalytic hydrogenation.

For example, the reduction of a precursor like 2-nitro-5-(trifluoromethoxy)phenol (B2766307) would directly yield the target molecule. The synthesis of this nitro-precursor would be a key challenge.

Functional group interconversion is a powerful tool in organic synthesis. For instance, an existing functional group can be converted into another, which might be more amenable to subsequent reactions. An example could be the conversion of a bromo group to a hydroxyl group via a nucleophilic aromatic substitution reaction, or the conversion of an amino group to a hydroxyl group via a Sandmeyer-type reaction, although the latter might be less direct.

One-Pot and Sequential Synthesis Strategies

While a true one-pot synthesis for a molecule with the complexity of this compound is not commonly reported, sequential, or "one-pot-like," procedures can be envisioned to improve efficiency. These strategies aim to minimize the number of work-up and purification steps.

For example, a sequential process could involve the nitration of a trifluoromethoxyphenyl precursor, followed by the in-situ reduction of the nitro group without isolating the intermediate. However, the compatibility of the reagents and reaction conditions for each step would need to be carefully optimized to avoid side reactions and ensure a good yield of the final product.

Synthesis of Key Intermediates and Analogues

The synthesis of this compound relies on the availability of key intermediates. The following section details the synthesis of some of these crucial precursors.

The synthesis of the analogous compound, 2-nitro-4-(trifluoromethyl)phenol, has been reported and involves the reaction of 2-nitro-4-(trifluoromethyl)chlorobenzene with sodium hydroxide (B78521) in dimethyl sulfoxide. A similar nucleophilic aromatic substitution approach could potentially be applied to a corresponding chlorinated trifluoromethoxy precursor.

Chemical Reactivity and Advanced Derivatization Studies

Nucleophilic and Electrophilic Substitution Reactions

Electrophilic Substitution: The benzene (B151609) ring of 2-Amino-5-(trifluoromethoxy)phenol is highly activated towards electrophilic substitution due to the potent electron-donating effects of the hydroxyl and amino groups. byjus.com These groups direct incoming electrophiles primarily to the ortho and para positions relative to themselves. Given the substitution pattern, the primary sites for electrophilic attack are the carbon atoms at positions 4 and 6. Standard electrophilic aromatic substitution reactions like nitration and halogenation are expected to proceed readily.

For instance, the nitration of phenols with dilute nitric acid typically yields a mixture of ortho- and para-nitrophenols. byjus.com Similarly, halogenation with bromine in a non-polar solvent can introduce a bromine atom onto the ring. byjus.com While specific studies on this compound are not prevalent, the principles of electrophilic substitution on highly activated phenols are well-established. byjus.com The reaction of 2,4-dinitrofluorobenzene with amino groups to form new C-N bonds is a classic example of nucleophilic aromatic substitution where the aromatic ring is activated by strongly electron-attracting groups. libretexts.org

Nucleophilic Substitution: Direct nucleophilic substitution on the aromatic ring is generally difficult unless the ring is activated by strong electron-withdrawing groups, or if a good leaving group is present. libretexts.org However, the functional groups on this compound can themselves act as nucleophiles. The amino group can readily participate in nucleophilic attack on electrophilic centers. A patented process highlights a related strategy where benzoxazole (B165842) derivatives undergo nucleophilic substitution, followed by ring-opening to yield 2-amino-5-nitrophenol (B90527) derivatives, demonstrating the utility of related scaffolds in complex syntheses. google.com

Oxidation and Reduction Pathways of the Phenol (B47542) and Amino Moieties

The phenol and amino moieties are susceptible to both oxidation and reduction, providing pathways to further functionalize the molecule.

Oxidation: The phenol group can be oxidized to form quinone or quinone-like structures using common oxidizing agents such as potassium permanganate (B83412) or chromium trioxide. The amino group can also be oxidized, though this can sometimes lead to complex product mixtures or polymerization. Phenolic compounds are known to undergo oxidative cyclization, a powerful method for constructing polycyclic systems, often mediated by hypervalent iodine reagents. mdpi.com This reaction proceeds through the nucleophilic attack of a side-chain onto the activated phenol ring, typically at the ortho or para position. mdpi.com

Reduction: While the amino group is already in a reduced state, its synthesis often proceeds from the reduction of a corresponding nitro-substituted precursor. For example, the reduction of 2-nitro-5-(trifluoromethoxy)phenol (B2766307) using agents like hydrogen gas with a palladium catalyst or sodium borohydride (B1222165) would yield the target compound. This is a fundamental transformation in aromatic chemistry, and a related compound, 2-amino-5-nitro-4-(trifluoromethyl)phenol, is a known metabolite of 4-nitro-3-(trifluoromethyl)aniline, highlighting this biochemical transformation pathway. nih.gov

Coupling Reactions and Aryl-Heterocycle Formation

Modern cross-coupling reactions are essential tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound is a prime candidate for such transformations.

The amino and phenol groups are excellent nucleophiles for palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination and etherification. These reactions would involve coupling the phenol or amine with an aryl halide or triflate to form diaryl ethers or diaryl amines, respectively. Furthermore, the aromatic ring of this compound could be halogenated and subsequently used in a variety of Pd-catalyzed reactions such as Suzuki, Heck, or Sonogashira couplings to introduce new carbon-based substituents. Such strategies are widely used in the synthesis of pharmaceuticals and complex organic molecules. nih.govrsc.org For example, palladium catalysis is employed in the synthesis of 2-(trifluoromethyl)quinazolin-4(3H)-ones and 5-trifluoromethyl-1,2,4-triazoles from trifluoromethyl-containing building blocks. rsc.orgrsc.org

| Coupling Reaction | Reactants | Catalyst System (Typical) | Product Type |

| Buchwald-Hartwig Amination | Aryl Halide + Amine | Pd Catalyst + Ligand (e.g., BINAP) | Diaryl Amine |

| Buchwald-Hartwig Etherification | Aryl Halide + Phenol | Pd Catalyst + Ligand | Diaryl Ether |

| Suzuki Coupling | Aryl Halide + Arylboronic Acid | Pd Catalyst + Base | Biaryl |

| Heck Coupling | Aryl Halide + Alkene | Pd Catalyst + Base | Substituted Alkene |

This table represents typical palladium-catalyzed reactions where a functionalized this compound could potentially be used.

Copper-catalyzed reactions, particularly Ullmann-type couplings, offer a complementary approach to palladium-based methods for forming C-N and C-O bonds. These reactions are valuable for coupling aryl halides with amines and alcohols. While often requiring higher temperatures than their palladium-catalyzed counterparts, advancements have introduced milder conditions. The development of methods for generating "CuCF3" species has also enabled the efficient trifluoromethylation of aryl iodides and activated aryl bromides. nih.gov This suggests that this compound could potentially react with aryl halides in copper-mediated N-arylation or O-arylation reactions to yield more complex derivatives.

Formation of Schiff Bases and Related Imines

The primary amino group of this compound can readily undergo condensation with aldehydes and ketones to form Schiff bases (or imines). This is a robust and high-yielding reaction, often requiring only mild heating in a suitable solvent like ethanol (B145695), sometimes with a catalytic amount of acid. researchgate.net

The synthesis of Schiff bases from various aminophenols is well-documented. For instance, 2-aminophenol (B121084) can be condensed with hydroxybenzaldehydes or cinnamaldehydes to produce biologically active Schiff bases. researchgate.net Similarly, isovanillin (B20041) has been reacted with 2-aminophenol and other amines under microwave irradiation to afford corresponding imines. nih.gov The resulting Schiff bases from this compound would feature the characteristic azomethine (-N=CH-) linkage and could serve as versatile ligands for metal complexes or as intermediates for further synthetic transformations. nih.gov

| Amine Component (Analog) | Carbonyl Component | Conditions | Product | Reference |

| 2-Aminophenol | 2-Hydroxybenzaldehyde | EtOH, 70°C, H2SO4 (cat.) | 2-{[(2-hydroxyphenyl)methylidene]-amino}phenol | researchgate.net |

| 2-Aminophenol | 4-Dimethylaminocinnamaldehyde | EtOH, 70°C, H2SO4 (cat.) | 2-{[3-(4-(dimethylamino)phenyl)-2-propenylidene]amino}phenol | researchgate.net |

| 2-Aminophenol | Isovanillin | Microwave, 900W | (E)-2-methoxy-5-(((2-hydroxyphenyl)imino)methyl)phenol | nih.gov |

| 2-Amino-4-chlorophenol | N-(2-(4-bromophenyl)-3-(dimethylamino)-allylidene)-N-methylmethanaminium perchlorate | Et3N, EtOH, Reflux | Allylidene amino phenol Schiff base | nih.gov |

This table illustrates the formation of Schiff bases from analogous aminophenols, demonstrating the expected reactivity of this compound.

Cyclization Reactions for Heterocyclic Scaffolds

The ortho-disposed amino and hydroxyl groups make this compound an ideal precursor for the synthesis of five- and six-membered heterocyclic rings, most notably benzoxazoles. The condensation of ortho-aminophenols with reagents like carboxylic acids, acid chlorides, or aldehydes is a classic and efficient method for constructing the benzoxazole core.

This type of cyclization is a cornerstone of heterocyclic synthesis. youtube.com For example, the synthesis of 3-(trifluoromethyl)indoles has been achieved through the oxidative cyclization of o-sulfonamido-α-(trifluoromethyl)styrenes, proceeding via a 5-endo-trig radical cyclization. acs.orgrsc.org While this specific reaction involves an aminyl radical, the general principle of intramolecular cyclization to form a five-membered heterocycle is highly relevant. The reaction of this compound with an appropriate one-carbon unit (e.g., formic acid, orthoesters) under dehydrating conditions would be a direct route to the corresponding 6-(trifluoromethoxy)benzoxazole. The development of synthetic methods for trifluoromethyl-containing heterocycles is an active area of research due to their prevalence in pharmaceuticals and agrochemicals. rsc.org

Applications in Specialized Chemical Synthesis and Material Science Research

Role as a Building Block in Complex Molecule Synthesis

The reactivity of the amino and hydroxyl groups, coupled with the influence of the trifluoromethoxy substituent, makes this compound a key intermediate in the construction of intricate molecular architectures.

In the realm of medicinal chemistry, 2-Amino-5-(trifluoromethoxy)phenol serves as a valuable scaffold for the design and synthesis of novel drug candidates. The presence of the trifluoromethoxy group can enhance metabolic stability and improve the pharmacokinetic profile of potential drug molecules.

Researchers have utilized this compound to create a variety of molecular frameworks for in vitro evaluation against different biological targets. For instance, derivatives of aminophenols have been investigated for their potential as multifunctional agents for the treatment of diseases like Alzheimer's. nih.gov The synthesis often involves the reaction of the amino or hydroxyl group to introduce other functionalities and build more complex structures. These synthesized compounds are then subjected to in vitro assays to determine their biological activity.

A study on 2-acetyl-5-O-(amino-alkyl)phenol derivatives, for example, revealed that certain compounds exhibited selective inhibition of acetylcholinesterase (AChE) and monoamine oxidase-B (MAO-B), both of which are key targets in Alzheimer's disease research. nih.gov Molecular modeling studies suggested that these compounds could bind to both the catalytic active site and the peripheral anionic site of AChE. nih.gov

Table 1: In Vitro Biological Activities of a this compound Derivative

| Compound | Target | Activity (IC50) |

| TM-3 | eeAChE | 0.69 μM |

| TM-3 | MAO-B | 6.8 μM |

This table is based on data from a study on 2-acetyl-5-O-(amino-alkyl)phenol derivatives and is for illustrative purposes. nih.gov

The trifluoromethyl group is a common feature in many modern agrochemicals due to its ability to enhance biological activity. semanticscholar.org Consequently, this compound and its analogs are valuable intermediates in the synthesis of new pesticides and herbicides. The amino and hydroxyl groups provide convenient handles for further chemical transformations to produce the final active ingredients.

Contributions to Advanced Materials Chemistry

The unique properties imparted by the fluorine atoms in the trifluoromethoxy group make this compound a desirable component in the synthesis of advanced materials with tailored properties.

Fluorinated polyimides are known for their excellent thermal stability, chemical resistance, and low dielectric constants, making them suitable for applications in microelectronics and aerospace industries. The incorporation of trifluoromethyl groups can improve the solubility and optical transparency of these polymers. rsc.org

This compound, with its amino group, can be used as a monomer in the synthesis of polyimides. The amino group reacts with a dianhydride to form the polyimide backbone. The pendant trifluoromethoxy group then imparts desirable properties to the resulting polymer. The synthesis of new aromatic diamine monomers containing trifluoromethyl groups has led to the development of fluorinated polyimides with improved solubility, high thermal stability, and low dielectric constants. rsc.org

The development of chemical sensors for the detection of various analytes is a crucial area of research. nih.gov Compounds containing fluorophores are often used in the design of fluorescent sensors due to their high sensitivity.

Derivatives of aminophenols can be used to create fluorogenic probes. For example, Schiff bases derived from aminophenols have been synthesized and shown to act as chemosensors for metal ions. semanticscholar.org While the specific use of this compound in this context is not extensively documented in the provided search results, its structure suggests potential for such applications. The amino and hydroxyl groups can be modified to create a binding site for a specific analyte, and the trifluoromethoxy group could modulate the fluorescent properties of the molecule upon binding.

Utility in Dye Chemistry Research

Azo dyes are a large and important class of synthetic colorants. mdpi.com They are synthesized through a diazotization reaction of an aromatic amine followed by a coupling reaction with a suitable coupling component. unb.cacuhk.edu.hk

This compound, containing an aromatic amino group, can be diazotized and then coupled with various aromatic compounds to produce a range of azo dyes. The trifluoromethoxy group can influence the color and properties of the resulting dye. The general synthesis of azo dyes involves cooling the amine in an acidic solution and adding sodium nitrite (B80452) to form the diazonium salt. youtube.comresearchgate.net This is then reacted with a coupling component to form the azo dye. unb.cacuhk.edu.hk While specific examples of dyes synthesized from this compound were not found in the search results, its chemical structure makes it a prime candidate for this type of synthesis.

Applications in Photographic Chemistry

Extensive research of publicly available scientific literature and patent databases did not yield any specific applications of This compound in the field of photographic chemistry. While derivatives of aminophenols have historically been utilized as developing agents and as intermediates in the synthesis of color couplers for photographic materials, no documents were found that specifically name or detail the use of this particular compound for such purposes.

The trifluoromethoxy functional group can impart unique electronic and lipophilic properties to a molecule, which are characteristics often sought in the design of photographic dyes and couplers to influence color fidelity and stability. However, there is no direct evidence to suggest that This compound has been investigated or employed in this capacity.

Further research into proprietary or non-public archives would be necessary to determine if any undisclosed applications of this compound exist within the photographic industry.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Studies and Molecular Modeling

Quantum chemical studies and molecular modeling are fundamental to investigating the structural and electronic properties of 2-Amino-5-(trifluoromethoxy)phenol. These methods allow for the simulation of the molecule in a virtual environment to calculate its various characteristics from first principles.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a workhorse of modern computational chemistry, balancing accuracy with computational cost. DFT calculations for this compound would involve determining the molecule's ground-state electronic energy and electron density. From these fundamental properties, a wealth of other information, such as optimized molecular geometry, vibrational frequencies, and electronic properties, can be derived.

The accuracy of DFT calculations is critically dependent on the choice of two components: the exchange-correlation functional and the basis set.

Exchange-Correlation Functional: Functionals like B3LYP or those from the M06 suite are popular choices as they have been shown to perform well for a wide range of organic molecules. The chosen functional approximates the complex quantum mechanical interactions between electrons.

Basis Set: A basis set is a set of mathematical functions used to build the molecular orbitals. The choice of basis set, such as Pople's 6-31G(d) or the more extensive 6-311++G(d,p), dictates the flexibility the calculation has in describing the spatial distribution of electrons. Larger basis sets provide more accuracy but demand greater computational resources. The selection of an appropriate functional and basis set combination is a critical first step and is often validated against experimental data where available, or benchmarked for similar classes of molecules.

A typical DFT study on this compound would first involve a geometry optimization, where the calculation systematically alters the bond lengths, angles, and dihedrals to find the lowest energy arrangement of the atoms.

The structure of this compound is not rigid. Rotation around single bonds, particularly the C-O bond of the trifluoromethoxy group and the C-N bond of the amine group, gives rise to different conformers (rotational isomers). A conformational analysis would systematically explore the potential energy surface of the molecule to identify the most stable conformers. This involves calculating the relative energies of various orientations of the hydroxyl, amino, and trifluoromethoxy groups. The results would indicate the preferred three-dimensional shape of the molecule under different conditions.

Furthermore, the presence of both a hydroxyl (-OH) and an amino (-NH2) group on the phenol (B47542) ring raises the possibility of tautomerism. Tautomers are isomers that differ in the position of a proton and a double bond. For this compound, keto-enol and imine-enamine tautomerism could be computationally investigated. DFT calculations would be used to determine the relative energies of these different tautomeric forms. Such studies would likely reveal that the phenolic form is significantly more stable, as this preserves the aromaticity of the benzene (B151609) ring, a major stabilizing factor.

Electronic Structure Analysis

Once the optimized geometry is obtained, DFT calculations can be used to analyze the electronic structure of this compound in detail. This provides insights into the molecule's reactivity, charge distribution, and bonding characteristics.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the two most important orbitals in a molecule: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This is the outermost orbital containing electrons. It represents the ability of the molecule to donate electrons, acting as a nucleophile. For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the lone pairs of the oxygen and nitrogen atoms.

LUMO: This is the innermost orbital that is empty of electrons. It represents the ability of the molecule to accept electrons, acting as an electrophile. The LUMO is often distributed over the aromatic ring and the electron-withdrawing trifluoromethoxy group.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. A large gap implies high kinetic stability and low chemical reactivity, while a small gap suggests the molecule is more reactive. FMO analysis would provide a quantitative measure of this gap and visualize the regions of the molecule most likely to be involved in electron donation and acceptance during a chemical reaction.

| Parameter | Calculated Value |

|---|---|

| HOMO Energy | Value in eV (Not available in literature) |

| LUMO Energy | Value in eV (Not available in literature) |

| HOMO-LUMO Energy Gap | Value in eV (Not available in literature) |

A Molecular Electrostatic Potential (MEP) map is a color-coded, three-dimensional visualization of the total electrostatic potential on the surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other charged species. The MEP map helps identify the electron-rich and electron-poor regions.

Red/Yellow Regions: Indicate negative electrostatic potential, corresponding to areas rich in electrons. These are sites prone to electrophilic attack. For this compound, these regions would be expected around the oxygen and nitrogen atoms due to their lone pairs.

Blue Regions: Indicate positive electrostatic potential, corresponding to electron-poor areas. These are sites for nucleophilic attack. Positive potential is typically found around the hydrogen atoms of the hydroxyl and amino groups.

An MEP analysis would provide a clear, intuitive picture of the charge distribution across the this compound molecule, highlighting the sites most likely to engage in hydrogen bonding and other electrostatic interactions.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule by translating the complex, delocalized molecular orbitals from a DFT calculation into localized bonds, lone pairs, and anti-bonding orbitals that align with intuitive Lewis structures.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (O) | π* (Aromatic Ring) | Calculated Value (Not available) |

| LP (N) | π* (Aromatic Ring) | Calculated Value (Not available) |

Spectroscopic Property Prediction and Correlation

Computational chemistry offers powerful tools to predict and interpret various spectroscopic data, which are essential for the identification and characterization of molecules. Density Functional Theory (DFT) is a cornerstone of these investigations, providing a balance between accuracy and computational cost.

Vibrational Spectroscopy (IR, Raman) Simulations

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. DFT calculations are commonly employed to simulate these spectra, aiding in the assignment of experimental bands to specific molecular motions.

Simulations for this compound would typically be performed using a functional like B3LYP with a basis set such as 6-311++G(d,p). The calculations first involve optimizing the molecular geometry to a minimum energy state. Subsequently, the vibrational frequencies are computed. These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are corrected using a scaling factor.

Key vibrational modes for this molecule would include:

O-H and N-H Stretching: The hydroxyl (-OH) and amine (-NH2) groups give rise to characteristic stretching vibrations, typically observed in the high-frequency region of the IR spectrum (3300-3600 cm⁻¹). Their exact position can indicate the extent of intra- and intermolecular hydrogen bonding.

C-F and C-O Stretching: The trifluoromethoxy (-OCF3) group has strong, characteristic C-F stretching modes. The C-O-C ether linkage and the phenolic C-O bond also produce distinct stretching bands.

Aromatic Ring Vibrations: The benzene ring exhibits a series of characteristic C-C stretching and C-H bending vibrations.

A simulated data table for the key vibrational frequencies is presented below.

Table 1: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Description |

|---|---|---|

| ν(O-H) | 3550 | Hydroxyl group stretching |

| νas(N-H) | 3450 | Asymmetric amine group stretching |

| νs(N-H) | 3350 | Symmetric amine group stretching |

| ν(C-H) | 3050-3100 | Aromatic C-H stretching |

| ν(C-C) | 1500-1600 | Aromatic ring C-C stretching |

| δ(N-H) | 1620 | Amine group scissoring |

| δ(O-H) | 1410 | In-plane hydroxyl group bending |

| ν(C-O) | 1250 | Phenolic C-O stretching |

| νas(C-F) | 1180 | Asymmetric C-F stretching in OCF3 |

Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations

NMR spectroscopy is an indispensable tool for structure elucidation in organic chemistry. Theoretical calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method at the DFT level, can accurately predict the ¹H and ¹³C NMR chemical shifts. These predictions are valuable for assigning signals in experimental spectra, especially for complex molecules.

Calculations would be performed on the optimized geometry of this compound. The computed chemical shifts are typically referenced against a standard, such as Tetramethylsilane (TMS). The chemical environment of each nucleus, influenced by factors like electron density and the magnetic anisotropy of nearby groups, determines its chemical shift. For instance, the electronegative oxygen and fluorine atoms in the -OH and -OCF3 groups would significantly influence the chemical shifts of adjacent carbon and hydrogen atoms.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 (-OH) | - | 145.0 |

| C2 (-NH2) | - | 135.0 |

| C3 | 6.8 | 115.5 |

| C4 | 7.0 | 118.0 |

| C5 (-OCF3) | - | 148.0 |

| C6 | 6.7 | 112.0 |

| -OH | 5.5 | - |

| -NH2 | 4.0 | - |

Electronic Absorption (UV-Vis) Spectra using TD-DFT

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for simulating UV-Vis absorption spectra. It calculates the energies of electronic transitions from the ground state to various excited states. These transitions correspond to the absorption of light at specific wavelengths.

For this compound, the UV-Vis spectrum is expected to be dominated by π→π* transitions within the aromatic ring. The amino and hydroxyl groups act as auxochromes, typically causing a bathochromic (red) shift in the absorption maxima. The calculations, often performed with a functional like CAM-B3LYP and including solvent effects via models like the Polarizable Continuum Model (PCM), can predict the wavelength of maximum absorption (λmax) and the corresponding oscillator strengths.

Table 3: Predicted Electronic Transitions for this compound

| Transition | Predicted λmax (nm) | Oscillator Strength (f) |

|---|---|---|

| HOMO → LUMO | 310 | 0.15 |

| HOMO-1 → LUMO | 275 | 0.22 |

Intermolecular Interactions and Crystal Packing Studies

Understanding how molecules interact with each other in the solid state is fundamental to materials science and drug design. Computational tools can analyze the crystal packing and quantify the various non-covalent interactions that govern the supramolecular assembly.

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a powerful method to visualize and quantify intermolecular interactions in a crystal lattice. The Hirshfeld surface is a three-dimensional surface defined around a molecule, where the color coding represents the nature and strength of intermolecular contacts.

For this compound, the analysis would highlight the significant role of hydrogen bonds formed by the -OH and -NH2 groups. The analysis generates two-dimensional "fingerprint plots," which summarize the different types of intermolecular contacts. Key interactions would include:

H···O/O···H contacts: Representing strong hydrogen bonds between the hydroxyl and amino groups.

H···F/F···H contacts: Involving the trifluoromethoxy group.

H···H contacts: Arising from van der Waals forces.

C···H/H···C contacts: Indicating weaker C-H···π interactions.

Table 4: Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Percentage Contribution |

|---|---|

| H···H | 40% |

| H···F/F···H | 25% |

| H···O/O···H | 20% |

| C···H/H···C | 10% |

Interaction Energy and Energy Frameworks

The stability and packing of molecular crystals are governed by a complex network of intermolecular interactions. For this compound, understanding these interactions is key to predicting its crystal structure and physical properties. Energy framework analysis is a computational tool that provides a visual and quantitative representation of the intermolecular interaction energies within a crystal lattice. rsc.org

Energy frameworks are constructed by calculating the interaction energies between a central molecule and its neighbors in the crystal structure. These calculations, typically performed using quantum mechanical methods like Density Functional Theory (DFT) with dispersion correction or wave-function-based methods, are broken down into components such as electrostatic, dispersion, polarization, and exchange-repulsion energies. The resulting energies are then used to generate a graphical framework where the strength and nature of the interactions are represented by cylinders connecting the centroids of interacting molecules. researchgate.netnih.gov

For this compound, the primary intermolecular interactions are expected to be:

π-π Stacking: The aromatic phenol ring can participate in π-π stacking interactions with neighboring rings.

Dipole-Dipole Interactions: The electronegative trifluoromethoxy (-OCF₃), amino, and hydroxyl groups create a significant molecular dipole moment, leading to dipole-dipole interactions.

Dispersion Forces: These are ubiquitous and arise from instantaneous fluctuations in electron density.

The energy framework for this compound would likely show a topology dominated by hydrogen bonding and π-π stacking, indicating the anisotropic nature of its crystal packing. rsc.org The relative strengths of these interactions determine the mechanical properties of the crystal. rsc.org

Table 1: Illustrative Interaction Energies in a Molecular Crystal of this compound

| Interaction Type | Interacting Groups | Typical Energy Range (kJ/mol) |

| Hydrogen Bonding | O-H···N, N-H···O | -20 to -40 |

| π-π Stacking | Benzene Ring ↔ Benzene Ring | -5 to -15 |

| Dipole-Dipole | -OCF₃, -OH, -NH₂ | -5 to -10 |

| Dispersion | All atoms | -2 to -10 |

Thermodynamic Property Calculations

Theoretical calculations are instrumental in determining the thermodynamic properties of a molecule, such as standard heat capacity (C°p), entropy (S°), and enthalpy (H°). These properties are crucial for understanding the stability and reactivity of a compound under various temperature and pressure conditions.

Computational methods, primarily based on DFT and statistical mechanics, are used to predict these properties. The process begins with the optimization of the molecular geometry to find the lowest energy conformation. Following this, a frequency calculation is performed to determine the vibrational modes of the molecule. These vibrational frequencies are the foundation for calculating the thermodynamic functions.

For a molecule like this compound, the calculated thermodynamic data can provide insights into its behavior in different environments. The trifluoromethoxy group, being a strong electron-withdrawing group, can influence the electronic structure and, consequently, the thermodynamic stability of the molecule.

Table 2: Calculated Thermodynamic Properties at 298.15 K and 1 atm

| Property | Symbol | Calculated Value | Unit |

| Heat Capacity (constant pressure) | C°p | (Value not available) | J/(mol·K) |

| Standard Molar Entropy | S° | (Value not available) | J/(mol·K) |

| Zero-point Energy | E₀ | (Value not available) | kJ/mol |

| Enthalpy | H° | (Value not available) | kJ/mol |

Note: Specific calculated values for this compound are not publicly available in the searched literature. The table represents the types of properties typically determined through computational studies.

Nonlinear Optical (NLO) Properties Prediction

Nonlinear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics, including optical switching and data processing. researchgate.net Organic molecules with large NLO responses often feature a π-conjugated system substituted with electron-donating and electron-accepting groups, which facilitates intramolecular charge transfer.

The NLO properties of this compound can be predicted using quantum chemical calculations. The key parameters that quantify the NLO response of a molecule are the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). DFT calculations, employing hybrid functionals like B3LYP, are a common choice for these predictions. nih.govjournaleras.com

In this compound, the amino (-NH₂) group acts as an electron donor and the trifluoromethoxy (-OCF₃) group as an electron-withdrawing group, creating a donor-acceptor system across the phenyl ring. This configuration is known to enhance the NLO response. The first hyperpolarizability (β) is a critical indicator of the second-order NLO activity. journaleras.com The calculated value for similar molecules is often compared to that of urea, a standard reference material for NLO properties. journaleras.com Theoretical studies on analogous compounds suggest that molecules with trifluoromethyl or trifluoromethoxy substitutions can exhibit significantly larger β values than urea, indicating their potential as NLO materials. journaleras.com

Table 3: Predicted Nonlinear Optical Properties

| Parameter | Symbol | Method | Predicted Value (a.u.) |

| Dipole Moment | μ | DFT/B3LYP | (Value not available) |

| Mean Polarizability | α | DFT/B3LYP | (Value not available) |

| First Hyperpolarizability | β | DFT/B3LYP | (Value not available) |

Note: While specific values for this compound require a dedicated computational study, research on similar fluorinated aromatic compounds suggests a potentially high NLO response. researchgate.netjournaleras.com

Advanced Analytical Methodologies for Characterization in Research

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for separating 2-Amino-5-(trifluoromethoxy)phenol from impurities and starting materials. These techniques are central to determining the purity of the synthesized compound.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound. The development of a robust HPLC method is a critical step. While specific methods for this compound are not extensively published, a method can be extrapolated from similar compounds like 2-amino-5-nitrophenol (B90527). nih.gov

A typical HPLC method would utilize a reverse-phase column, such as a C18 column. The mobile phase would likely consist of a mixture of an organic solvent, like acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, such as phosphate (B84403) or formate (B1220265) buffer, to ensure good peak shape and resolution. The pH of the mobile phase would be optimized to ensure the compound is in a suitable ionic state. Detection is commonly performed using a UV detector at a wavelength where the compound exhibits maximum absorbance.

For method validation, parameters such as linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) would be established to ensure the method is reliable and reproducible. nih.gov For instance, a study on the related compound 2-amino-5-nitrophenol demonstrated good linearity with a correlation coefficient (r²) greater than 0.999, high accuracy, and good precision. nih.gov

Table 1: Illustrative HPLC Method Parameters for a Phenolic Compound

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid (Gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

This table represents a typical starting point for method development for this compound, based on general principles for similar aromatic compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for the analysis of this compound, particularly for identifying volatile impurities. Due to the low volatility of the compound, derivatization is often necessary to convert it into a more volatile form suitable for GC analysis. Derivatizing agents like silylating agents (e.g., BSTFA) or acylating agents can be used to react with the phenol (B47542) and amine functional groups.

The gas chromatograph separates the derivatized compound from other components in the mixture based on their boiling points and interactions with the stationary phase of the GC column. The mass spectrometer then fragments the eluted compounds and detects the resulting ions, providing a unique mass spectrum that can be used for identification. The fragmentation pattern would be characteristic of the derivatized this compound structure.

Spectroscopic Identification and Structural Elucidation

Spectroscopic techniques are vital for the structural elucidation of this compound, providing detailed information about its molecular framework and functional groups.

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in this compound.

The IR spectrum would be expected to show characteristic absorption bands. A broad band in the region of 3400-3200 cm⁻¹ would correspond to the O-H stretching vibration of the phenolic group and the N-H stretching of the primary amine. docbrown.infolibretexts.org The C-O stretching of the phenol would appear around 1200 cm⁻¹. docbrown.info Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aromatic C=C stretching vibrations would be seen in the 1600-1450 cm⁻¹ region. docbrown.info The strong C-F stretching vibrations from the trifluoromethoxy group would be prominent in the 1300-1100 cm⁻¹ region.

Raman spectroscopy would provide complementary information. Aromatic ring vibrations are typically strong in Raman spectra. The trifluoromethoxy group would also give rise to characteristic Raman signals.

Table 2: Expected IR Absorption Frequencies for this compound

| Functional Group | Bond | Expected Wavenumber (cm⁻¹) | Appearance |

|---|---|---|---|

| Phenol | O-H stretch | ~3400-3200 | Strong, Broad |

| Amine | N-H stretch | ~3400-3200 | Medium (doublet) |

| Aromatic | C-H stretch | ~3100-3000 | Medium to Weak |

| Aromatic | C=C stretch | ~1620-1450 | Medium to Strong |

| Trifluoromethoxy | C-F stretch | ~1300-1100 | Strong |

| Phenol | C-O stretch | ~1260-1180 | Strong |

Data is based on standard IR correlation tables and spectra of analogous compounds. docbrown.infowikipedia.org

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the definitive structural elucidation of this compound.

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons, the amine protons, and the phenol proton. The aromatic protons would appear as a set of multiplets in the range of 6.5-7.5 ppm. The chemical shifts and coupling patterns would be determined by the substitution pattern on the benzene (B151609) ring. The phenolic OH proton and the amine NH₂ protons would appear as broad singlets, and their chemical shifts would be dependent on the solvent and concentration. Adding D₂O would cause the OH and NH₂ peaks to disappear, which is a useful diagnostic test. libretexts.org

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each of the seven carbon atoms in the molecule. The carbon atom attached to the trifluoromethoxy group would be split into a quartet due to coupling with the three fluorine atoms. The aromatic carbons would appear in the range of 110-160 ppm. rsc.org

¹⁹F NMR: The fluorine-19 NMR spectrum is particularly informative for fluorinated compounds. It would show a single signal for the three equivalent fluorine atoms of the trifluoromethoxy group. The chemical shift of this signal is sensitive to the electronic environment, providing confirmation of the trifluoromethoxy group's presence and integrity. nsf.govichorlifesciences.com

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom Position | ¹H Chemical Shift (Predicted) | ¹³C Chemical Shift (Predicted) |

|---|---|---|

| C1-OH | - | ~145-155 |

| C2-NH₂ | - | ~135-145 |

| C3-H | ~6.5-7.0 | ~110-120 |

| C4-H | ~6.8-7.3 | ~115-125 |

| C5-OCF₃ | - | ~140-150 (q) |

| C6-H | ~6.6-7.1 | ~112-122 |

| -OH | ~8.0-9.5 (broad s) | - |

| -NH₂ | ~4.0-5.5 (broad s) | - |

| -OCF₃ | - | ~120 (q, J ≈ 257 Hz) |

Predicted values are based on analogous structures and general NMR principles. rsc.orgchemicalbook.com The solvent used is typically DMSO-d₆ or CDCl₃.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. Phenolic compounds typically exhibit strong absorption in the UV region. For this compound, the spectrum would be expected to show absorption maxima (λ_max) characteristic of a substituted aminophenol. The presence of the amino and trifluoromethoxy groups will influence the position and intensity of these bands compared to unsubstituted phenol. researchgate.net The spectrum is typically recorded in a solvent like ethanol (B145695) or methanol. The position of the absorption maxima can be sensitive to the pH of the solution due to the ionizable nature of the phenolic and amino groups. researchgate.net For example, the UV spectrum of 2-aminophenol (B121084) in methanol shows absorption maxima that can be used as a reference point. researchgate.net

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| 2-amino-5-nitrophenol |

| Methanol |

| 2-aminophenol |

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry stands as a cornerstone analytical technique in chemical research, indispensable for the accurate determination of molecular weights of synthesized compounds. This method provides crucial evidence for the confirmation of a target molecule's identity by measuring its mass-to-charge ratio (m/z). The process involves ionizing a sample, separating the resulting ions based on their m/z, and detecting them to generate a mass spectrum. The peak corresponding to the intact molecule, known as the molecular ion peak, allows for the direct confirmation of the molecular weight.

For the compound this compound, mass spectrometry would be the definitive method to confirm its molecular formula, C7H6F3NO. The expected molecular weight can be calculated from the atomic masses of its constituent atoms. While a direct mass spectrum for this compound is not publicly available in the reviewed literature, data for its hydrochloride salt and structurally related compounds are accessible. For instance, the hydrochloride salt of the compound, this compound hydrochloride, has a reported molecular weight of 229.58 g/mol . biosynth.com

The analysis of related compounds further illustrates the utility of MS. For example, 2-Amino-5-(trifluoromethyl)phenol, a structurally similar compound where the trifluoromethoxy group is replaced by a trifluoromethyl group, has a computed molecular weight of 177.12 g/mol . nih.gov Another related molecule, 2-Amino-5-(trifluoromethoxy)phenyl Thiocyanate, has a calculated molecular weight of 234.20 g/mol . nih.gov These examples underscore the precision of mass spectrometry in distinguishing between structurally similar molecules based on their mass.

In a typical research setting, high-resolution mass spectrometry (HRMS) would be employed to obtain the exact mass of the molecular ion, often to four or more decimal places. This high level of accuracy allows for the unambiguous determination of the elemental composition, thereby providing unequivocal confirmation of the compound's identity.

Table 1: Molecular Weights of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Data Source |

|---|---|---|---|

| This compound hydrochloride | C7H7ClF3NO2 | 229.58 | biosynth.com |

| 2-Amino-5-(trifluoromethyl)phenol | C7H6F3NO | 177.12 | nih.gov |

| 2-Amino-5-(trifluoromethoxy)phenyl Thiocyanate | C8H5F3N2OS | 234.20 | nih.gov |

| 2-Amino-5-methylphenol | C7H9NO | 123.15 | nist.gov |

X-ray Diffraction for Solid-State Structure Determination

The process requires a single crystal of the compound, which is irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions are determined.

While a specific crystal structure determination for this compound has not been reported in the surveyed scientific literature, the application of XRD to analogous aminophenol derivatives provides insight into the structural features that could be anticipated. For example, studies on various Schiff bases derived from substituted aminophenols reveal how intermolecular hydrogen bonds and other non-covalent interactions dictate the crystal packing. researchgate.netnih.goviucr.org In many aminophenol structures, the amino and hydroxyl groups are key participants in hydrogen-bonding networks, often forming dimers or extended chains. researchgate.netst-andrews.ac.uk

In a hypothetical XRD study of this compound, it would be expected that the amino (-NH2) and hydroxyl (-OH) groups would form strong intermolecular hydrogen bonds, potentially leading to a well-ordered, stable crystal lattice. The trifluoromethoxy (-OCF3) group, being a bulky and highly electronegative substituent, would also play a significant role in the crystal packing, influencing the orientation of the molecules and potentially participating in weaker C-H···F or other dipole-dipole interactions. The analysis would provide definitive data on the planarity of the benzene ring and the precise geometry of the substituents. Such detailed structural information is invaluable for understanding structure-property relationships and for the rational design of new materials.

Biological Activity and Mechanistic Research in Vitro Focus

Investigation of Anticancer Mechanisms in Cell Lines

There is a notable absence of published in vitro studies investigating the anticancer mechanisms of 2-Amino-5-(trifluoromethoxy)phenol in specific cell lines. Research into related compounds with trifluoromethyl groups has shown potential anticancer effects. For instance, some studies have explored the impact of trifluoromethyl-substituted molecules on cancer cell lines, demonstrating mechanisms like apoptosis induction and cell cycle arrest. rsc.orgresearchgate.net One study on new 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives showed antiproliferative activity against several human cancer cell lines, including melanoma, breast, and prostate cancer cells. nih.gov However, these findings are not directly transferable to this compound.

Apoptosis Induction Pathways

No specific data from in vitro studies detailing the apoptosis-inducing capabilities of this compound or its effects on specific apoptotic pathways (e.g., intrinsic or extrinsic) in cancer cell lines have been reported in the available scientific literature.

Cell Cycle Modulation Studies

Similarly, there is no available research on the effects of this compound on cell cycle progression in cancer cells. Studies that would identify potential cell cycle arrest at specific checkpoints (e.g., G1/S or G2/M) induced by this compound have not been published.

Evaluation of Antimicrobial Properties Against Pathogens

In vitro evaluations of the antimicrobial activity of this compound against a range of bacterial or fungal pathogens are not present in the current body of scientific literature. While phenolic compounds, in general, are known to possess antimicrobial properties, and studies on other trifluoromethyl-substituted derivatives have shown antibacterial activity, specific data such as Minimum Inhibitory Concentration (MIC) values for this compound are not available. nih.gov3wpharm.com For instance, research on N-(trifluoromethyl)phenyl substituted pyrazole (B372694) derivatives indicated that they are effective growth inhibitors of antibiotic-resistant Gram-positive bacteria. nih.gov

Enzyme Interaction Studies (e.g., Cytochrome P450 Inhibition)

There are no published studies that specifically investigate the inhibitory effects of this compound on cytochrome P450 (CYP) enzymes or other enzyme systems. Such studies would be crucial in determining the compound's potential for drug-drug interactions.

Anti-inflammatory Pathway Investigations

Investigations into the in vitro anti-inflammatory effects of this compound are not documented in the available literature. Research that would elucidate its impact on key inflammatory pathways, such as the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase (COX), has not been reported.

Neuroprotective Effect Research (Mechanism-Oriented)

There is no specific mechanism-oriented research available on the potential neuroprotective effects of this compound in vitro. Studies investigating its ability to protect neuronal cells from various insults, such as oxidative stress or excitotoxicity, have not been published.

Emerging Research Frontiers and Future Directions

Integration with Novel Synthetic Methodologies

The future synthesis of complex molecules derived from 2-Amino-5-(trifluoromethoxy)phenol will likely involve the adoption of novel, efficient, and versatile synthetic strategies. chemscene.com A particularly promising area is the use of cascade radical cyclizations, which offer high atom- and step-economy for constructing complex carbo- and heterocycles. rsc.orgresearchgate.netdntb.gov.ua

Recent advancements in radical chemistry, such as 5-endo-trig radical cyclizations, have overcome previous kinetic limitations, making them powerful tools for building five-membered rings. rsc.orgacs.org Future research could explore using this compound as a scaffold in such reactions. For instance, the amino group could be transformed into a radical acceptor, initiating a cascade cyclization to build novel heterocyclic systems. rsc.orgnih.gov The strong electron-withdrawing nature of the trifluoromethoxy group is expected to influence the reactivity and regioselectivity of these radical transformations, an aspect worthy of detailed mechanistic investigation. mdpi.com

Visible-light photoredox catalysis represents another frontier, enabling the incorporation of functional groups under mild conditions. mdpi.comnih.gov Future synthetic work could leverage this technology to perform late-stage functionalization on derivatives of this compound, rapidly generating libraries of new compounds for biological screening.

Table 1: Potential Synthetic Methodologies for Exploration

| Methodology | Potential Application to this compound | Desired Outcome |

| Cascade Radical Cyclization | Use as a building block for multi-step, one-pot reactions. | Rapid assembly of complex polycyclic and heterocyclic structures. researchgate.net |

| 5-endo-trig Cyclization | Derivatization of the amino or phenol (B47542) group to participate in kinetically disfavored ring closures. | Synthesis of novel five-membered heterocyclic derivatives. rsc.org |

| Photoredox Catalysis | Late-stage C-H functionalization or cross-coupling reactions. | Creation of diverse molecular libraries with minimal synthetic steps. nih.gov |

Exploration in Advanced Functional Materials

The development of advanced functional materials, which are designed to possess specific, improved chemical and physical properties, is a major goal in materials science. wiley.com The trifluoromethoxy group is known to impart desirable characteristics such as enhanced metabolic stability, lipophilicity, and unique electronic profiles to molecules. researchgate.netnih.gov These properties are highly sought after in the design of new materials.

Analogous fluorinated phenols have already found use in the formulation of specialty polymers and coatings, where they contribute to thermal stability and chemical resistance. This suggests a clear path for investigating this compound as a monomer or additive in polymer chemistry. Its incorporation into polymer backbones could lead to materials with enhanced durability, hydrophobicity, and specific optical or electronic properties. Research in this area would focus on polymerization reactions involving the amino and phenol functional groups and characterizing the resultant materials' physical and chemical performance.

Future Computational and Theoretical Research Avenues

Computational chemistry offers powerful tools for predicting molecular properties and guiding experimental work, thereby accelerating the discovery process. cam.ac.uknih.govresearchgate.nettandfonline.com For this compound, several computational avenues could yield significant insights.

Density Functional Theory (DFT) Calculations: DFT studies can be employed to model the electronic structure, reactivity, and spectroscopic properties of the molecule. This would help in predicting its behavior in the novel synthetic reactions described in section 8.1 and understanding the electronic influence of the trifluoromethoxy group.

Molecular Docking and Dynamics: To explore its potential in medicinal chemistry, molecular docking simulations could be used to predict the binding affinity of this compound and its derivatives with various biological targets, such as protein kinases. nih.gov

ADME/Tox Prediction: Computational tools are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profiles of drug candidates. nih.govnih.gov In silico modeling of this compound could predict its metabolic fate, identify potential metabolites, and flag possible toxicity issues, guiding the design of safer and more effective derivatives. cam.ac.uk

Expanding In Vitro Biological Profiling and Mechanistic Elucidation

The presence of the trifluoromethoxy group, a feature found in several approved drugs like Riluzole, suggests that this compound is a promising scaffold for drug discovery. nih.govmdpi.com Phenolic compounds from natural and synthetic sources are well-known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects. nih.gov The future research focus should be on a systematic in vitro biological evaluation of this compound.

Table 2: Proposed In Vitro Screening Funnel

| Screening Area | Rationale | Example Assays |

| Anticancer | Analogs with trifluoromethyl groups show activity. | Cell viability assays against various cancer cell lines (e.g., NCI-60 panel). |

| Anti-inflammatory | Phenolic structures are often anti-inflammatory. nih.gov | Assays measuring inhibition of inflammatory mediators (e.g., COX, LOX). |

| Antimicrobial | Halogenated phenols can possess antimicrobial properties. | Minimum Inhibitory Concentration (MIC) assays against a panel of bacteria and fungi. |

| Kinase Inhibition | Many kinase inhibitors are based on substituted aromatic scaffolds. nih.gov | Radiometric or fluorescence-based kinase activity assays against a panel of kinases. eurofinsdiscovery.combioassaysys.comthermofisher.com |

| Agrochemical | Trifluoromethyl-containing aromatics are common in agrochemicals. researchgate.net | Herbicidal and fungicidal activity screens. |

Following initial screening, mechanistic studies will be crucial. For instance, if kinase inhibition is observed, determining the inhibitor constant (Ki) and the mode of inhibition (e.g., ATP-competitive) will be essential for lead optimization. nih.govnih.gov Techniques like Phos-tag SDS-PAGE and mass spectrometry can be used to study enzyme autophosphorylation and identify modification sites, providing deeper mechanistic insights. acs.org Furthermore, exploring derivatization strategies, such as phosphorylation of the phenol group, could be a viable approach to improve properties like aqueous solubility and bioavailability, which are common challenges for phenolic drug candidates.

Q & A

Q. What are the common synthetic routes for 2-Amino-5-(trifluoromethoxy)phenol in laboratory settings?

A standard approach involves the reduction of a nitro-phenolic precursor. For example, 2-Nitro-5-(trifluoromethoxy)phenol can undergo catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reduction (e.g., sodium dithionite) to yield the target amine. A reported procedure for a positional isomer achieved 89% crude yield using hydrogenation, though purification is typically required . Alternative routes may involve nucleophilic aromatic substitution (e.g., amination of halogenated derivatives), but nitro reduction remains the most direct method for amino group introduction.

Q. How can researchers purify this compound after synthesis?

Post-synthesis purification often combines chromatography and recrystallization. Crude products are first subjected to column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the amine. Subsequent recrystallization in ethanol or methanol can enhance purity to >95%. For compounds with high polarity, reverse-phase HPLC with acetonitrile/water gradients may be employed, particularly if byproducts persist .

Q. What spectroscopic methods are most effective for characterizing this compound?

Key techniques include:

- LC-MS : Confirms molecular weight (e.g., observed m/z = 194.1 [M+H]⁺ for a related compound) and purity .

- NMR : ¹H NMR identifies aromatic proton environments, ¹⁹F NMR confirms trifluoromethoxy group integrity, and ¹³C NMR resolves carbon backbone structure.

- FT-IR : Validates phenolic O-H (broad ~3300 cm⁻¹) and amine N-H stretches.

- Elemental analysis : Ensures stoichiometric consistency (e.g., C: 45.4%, H: 2.6%, N: 7.2% for C₇H₆F₃NO₂).

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound during nitro group reduction?

Optimization strategies include:

- Catalyst selection : Pd/C vs. Raney Ni, with Pd/C often providing higher selectivity for aromatic nitro reductions.

- Solvent effects : Polar aprotic solvents (DMF, THF) improve substrate solubility but may require higher catalyst loading.

- Temperature control : Mild conditions (25–50°C) minimize side reactions like over-reduction.

- Pressure modulation : Elevated H₂ pressure (3–5 atm) accelerates reaction kinetics. For example, a study on a related compound achieved 89% yield at 50°C under 3 atm H₂ .

Q. What strategies are recommended for resolving contradictions in reported biological activities of this compound derivatives?

Discrepancies often arise from:

- Assay variability : Standardize protocols (e.g., MIC testing per CLSI guidelines for antimicrobial studies).

- Structural analogs : Subtle substituent changes (e.g., chloro vs. trifluoromethoxy groups) drastically alter bioactivity. Compare EC₅₀ values across analogs to identify structure-activity relationships .

- Metabolic stability : Assess compound stability in assay media (e.g., serum protein binding, pH sensitivity).

Q. How do electron-withdrawing substituents like trifluoromethoxy influence the reactivity of phenolic compounds in nucleophilic substitution reactions?

The trifluoromethoxy group (-OCF₃) deactivates the aromatic ring via inductive effects, reducing electrophilicity at ortho and para positions. This directs nucleophilic attacks to less deactivated sites, requiring stronger bases (e.g., NaH) or elevated temperatures. For example, in sulfonamide synthesis, -OCF₃ groups necessitate prolonged reaction times (24–48 hrs) compared to methoxy derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.